molecular formula C24H22N2O4 B13574233 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-YL-butyric acid

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-YL-butyric acid

Cat. No.: B13574233
M. Wt: 402.4 g/mol
InChI Key: QUWMTZAPSYLMSZ-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-3-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-3-yl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired pyridinyl butanoic acid derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The pyridinyl group can undergo electrophilic substitution reactions due to the presence of the nitrogen atom.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or DIC with DMAP in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Deprotection: Free amino acid derivative.

    Coupling: Peptide chains or conjugates.

    Substitution: Substituted pyridinyl derivatives.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-3-yl)butanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-3-yl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptide chains.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid
  • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-3-yl)butanoic acid is unique due to the presence of the pyridinyl group, which can participate in additional chemical reactions compared to other similar compounds. This makes it a versatile building block in synthetic chemistry and bioconjugation applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)22(12-11-16-6-5-13-25-14-16)26-24(29)30-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-10,13-14,21-22H,11-12,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWMTZAPSYLMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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